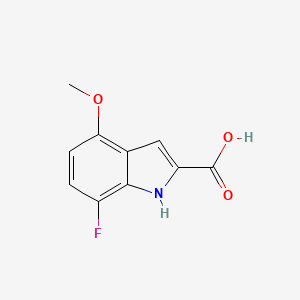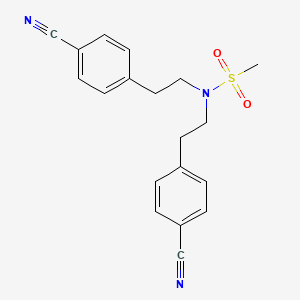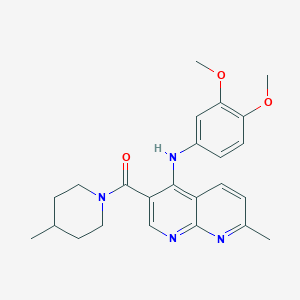
(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Research
The naphthyridinyl moiety is known for its potential anticancer properties. This compound can be studied for its ability to inhibit the growth of cancer cells by interfering with DNA replication or repair mechanisms. It could serve as a lead compound in the development of new anticancer drugs, particularly targeting specific types of cancer that are sensitive to naphthyridinyl derivatives .
Antibacterial and Antifungal Applications
Derivatives of this compound may exhibit antibacterial and antifungal activities. Research can explore its efficacy against various bacterial strains and fungi, contributing to the development of new antibiotics or antifungal medications. This is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Properties
The compound’s structure suggests potential anti-inflammatory effects, which could be harnessed in pharmacological research. It may work by modulating inflammatory pathways or inhibiting enzymes involved in the inflammatory response, making it a candidate for treating chronic inflammatory diseases .
Immunological Modulation
Research into the immunomodulatory effects of this compound could lead to new treatments for autoimmune diseases or organ transplant rejection. It might act on specific immune cells or signaling molecules, helping to regulate the immune response in a beneficial way .
Neuroprotective Agent
The compound could be investigated for its neuroprotective properties, particularly in brain disorders where neuroinflammation involving microglial activation plays a crucial role. It may offer therapeutic benefits for diseases like Alzheimer’s or Parkinson’s by protecting neuronal integrity .
Metabolic Disease Treatment
Given the presence of a dimethoxyphenyl group, the compound might interact with metabolic pathways. Research could focus on its potential role in treating metabolic disorders, such as diabetes or dyslipidemia, by affecting enzymes or receptors involved in metabolism .
Each of these applications represents a unique field of study, and the compound’s multifaceted nature allows for diverse research opportunities across different areas of medicine and pharmacology. The compound’s synthesis from commercially available reagents and its full characterization by various analytical methods make it a promising candidate for further exploration in these fields .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Propiedades
IUPAC Name |
[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-15-9-11-28(12-10-15)24(29)19-14-25-23-18(7-5-16(2)26-23)22(19)27-17-6-8-20(30-3)21(13-17)31-4/h5-8,13-15H,9-12H2,1-4H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHOIILGGTYLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)OC)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

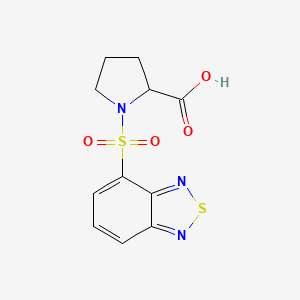
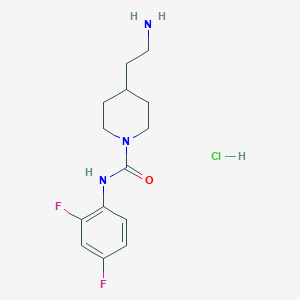
![Ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2578060.png)


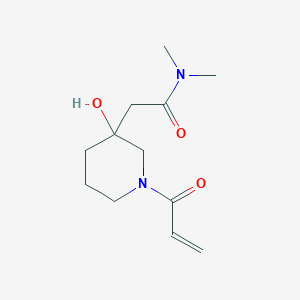
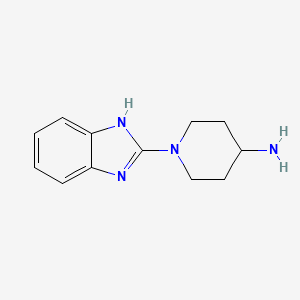
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)
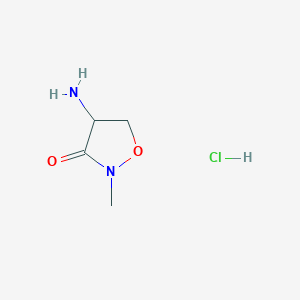
![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)


